molecular formula C9H7NO2S B15351807 2-Thieno[3,2-b]pyridin-5-ylacetic acid

2-Thieno[3,2-b]pyridin-5-ylacetic acid

Cat. No.: B15351807
M. Wt: 193.22 g/mol
InChI Key: AWATYXKFQRBTKJ-UHFFFAOYSA-N
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Description

2-Thieno[3,2-b]pyridin-5-ylacetic acid is a heterocyclic organic compound that belongs to the class of thieno[3,2-b]pyridines This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[3,2-b]pyridin-5-ylacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as thieno[3,2-b]pyridine derivatives, followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and atmospheric conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates for further chemical transformations.

Scientific Research Applications

2-Thieno[3,2-b]pyridin-5-ylacetic acid has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Thieno[3,2-b]pyridin-5-ylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

2-Thieno[3,2-b]pyridin-5-ylacetic acid is structurally similar to other thieno[3,2-b]pyridine derivatives, such as 2-Thieno[2,3-b]pyridin-5-ylacetic acid and 2-Thieno[3,2-b]pyridin-4-ylacetic acid. These compounds share the fused ring structure but differ in the position of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific arrangement of atoms, which influences its chemical reactivity and biological activity.

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Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-thieno[3,2-b]pyridin-5-ylacetic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-6-1-2-8-7(10-6)3-4-13-8/h1-4H,5H2,(H,11,12)

InChI Key

AWATYXKFQRBTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CC(=O)O

Origin of Product

United States

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